Suberylglycine

概要

説明

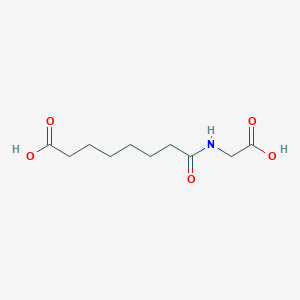

Suberylglycine is a glycine-conjugated form of the dicarboxylic acid suberic acid. It is an endogenous metabolite found in humans and other organisms. This compound is particularly notable for its role in metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency, where its urinary levels are significantly elevated .

準備方法

Synthetic Routes and Reaction Conditions: Suberylglycine can be synthesized through the conjugation of suberic acid with glycine. This reaction is typically catalyzed by the enzyme glycine N-acyltransferase. The reaction conditions generally involve the presence of acyl-CoA and glycine, resulting in the formation of this compound and CoA .

Industrial Production Methods:

化学反応の分析

反応の種類: スベリルグリシンは主に抱合反応を受けます。 これは、グリシンN-アシル転移酵素によって触媒されるアシルCoAとグリシンの酵素反応によって生成されます .

一般的な試薬と条件:

試薬: アシルCoA、グリシン

条件: グリシンN-アシル転移酵素による酵素的触媒

生成される主な生成物: スベリルグリシンを含む反応の主な生成物は、スベリルグリシン自体とともにCoAです .

4. 科学研究への応用

スベリルグリシンは、特に化学、生物学、医学、および産業の分野において、科学研究にいくつかの応用があります。

化学: ジカルボン酸とその抱合体を含む代謝経路の研究における参照化合物として使用されます。

生物学: 中鎖アシルCoAデヒドロゲナーゼ欠損症などの代謝性疾患のバイオマーカーとして役立ちます.

医学: 尿中濃度の上昇は、特定の代謝性疾患の診断に使用されます.

産業: 代謝性疾患の診断ツールや治療法の開発における潜在的な応用。

科学的研究の応用

Diagnostic Applications

Suberylglycine is used as a biomarker for diagnosing specific metabolic disorders, particularly those related to fatty acid oxidation. Its measurement can indicate abnormalities in metabolic pathways, making it valuable in clinical settings.

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

- Case Studies : this compound levels are significantly elevated in patients with MCADD. For instance, studies have shown that urine samples from affected individuals exhibit increased concentrations of this compound alongside other acyl glycines such as hexanoylglycine .

- Mechanism : The accumulation of this compound occurs due to impaired fatty acid oxidation, leading to the excretion of unprocessed acyl-CoA derivatives .

Propionic Acidemia

- Biomarker Utility : In propionic acidemia, this compound is also found to be elevated. It acts as a marker for the disorder and is often measured alongside other organic acids during metabolic screening .

- Clinical Relevance : The presence of this compound can aid in diagnosing propionic acidemia, which is crucial for initiating appropriate dietary management and treatment strategies.

Metabolic Research

This compound's role extends beyond diagnostics; it is also essential in understanding metabolic pathways and their implications for health.

Fatty Acid Metabolism Studies

- Research Insights : Studies involving animal models have indicated that alterations in the levels of this compound can reflect changes in fatty acid metabolism, particularly under conditions of dietary fat restriction or metabolic stress .

- Metabolite Profiling : The analysis of urinary organic acids, including this compound, provides insights into the metabolic state of individuals and can help researchers understand the biochemical basis of various disorders .

Genetic Studies

- Genetic Correlations : Genetic sequencing has revealed mutations associated with elevated levels of this compound in patients with fatty acid oxidation disorders. For example, variants in the ACADM gene have been linked to MCADD, correlating with increased excretion of this metabolite .

- Potential for Gene Therapy : Understanding the genetic basis for elevated this compound levels opens avenues for potential gene therapy interventions aimed at correcting underlying metabolic defects.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Diagnostic Biomarker | Elevated levels indicate specific metabolic disorders | Used in MCADD and propionic acidemia |

| Fatty Acid Metabolism Research | Reflects changes in metabolism under stress | Insights into dietary impacts on metabolism |

| Genetic Studies | Links between genetic mutations and metabolite levels | Identifies potential targets for therapy |

作用機序

スベリルグリシンは、主に脂肪酸代謝における代謝産物としての役割を通じてその効果を発揮します。これは、グリシンN-アシル転移酵素によって触媒される、スベリン酸とグリシンの抱合によって生成されます。 この反応は、体内の過剰な脂肪酸を解毒して排泄するための機構の一部です .

類似の化合物:

ヘキサノイルグリシン: 構造と機能がスベリルグリシンと類似した、別のグリシン抱合ジカルボン酸.

オクタノイルグリシン: 構造が類似しており、オクタン酸とグリシンを結合することで生成されます.

独自性: スベリルグリシンは、中鎖脂肪酸の代謝における特定の役割のために独特です。 尿中濃度の上昇は、特に中鎖アシルCoAデヒドロゲナーゼ欠損症を示しており、この状態の貴重なバイオマーカーとなっています .

類似化合物との比較

Hexanoylglycine: Another glycine-conjugated dicarboxylic acid, similar in structure and function to suberylglycine.

Octanoylglycine: Similar in structure, formed by the conjugation of octanoic acid with glycine.

Uniqueness: this compound is unique due to its specific role in the metabolism of medium-chain fatty acids. Its elevated levels in urine are particularly indicative of medium-chain acyl-CoA dehydrogenase deficiency, making it a valuable biomarker for this condition .

生物活性

Suberylglycine, a dicarboxylic acid and acyl glycine, is a compound that has garnered attention for its biological activity, particularly in relation to metabolic disorders. This article delves into its synthesis, biological significance, case studies, and research findings.

This compound is formed through the enzymatic reaction catalyzed by glycine N-acyltransferase (EC 2.3.1.13), which facilitates the conjugation of acyl-CoA with glycine to produce N-acylglycines. The chemical formula for this compound is C₉H₁₅NO₄, with a molecular weight of approximately 231.25 g/mol. It is classified as an N-acyl-alpha amino acid, a category that includes various metabolites derived from fatty acids.

Biological Significance

This compound plays a crucial role in several metabolic pathways and is associated with various inborn errors of metabolism, particularly:

- Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) : Elevated levels of this compound in urine are indicative of MCAD deficiency, a condition that impairs fatty acid oxidation and leads to an accumulation of medium-chain acyl-CoAs.

- Propionic Acidemia : This metabolic disorder also correlates with increased levels of this compound, further highlighting its role as a biomarker for metabolic dysfunction.

Diagnostic Applications

The measurement of this compound levels in urine is employed as a diagnostic tool for metabolic disorders. Abnormal excretion patterns can prompt further investigation into underlying conditions. For instance, elevated urinary this compound levels have been observed in patients experiencing acute metabolic crises related to fatty acid oxidation disorders.

Table 1: Diagnostic Relevance of this compound

| Disorder | Urinary this compound Levels | Diagnostic Significance |

|---|---|---|

| Medium-Chain Acyl-CoA Deficiency | Elevated | Indicator of impaired fatty acid metabolism |

| Propionic Acidemia | Elevated | Suggests disruption in propionate metabolism |

Case Study 1: MCAD Deficiency

A five-year-old child presented with seizures and hypoglycemia was diagnosed with MCAD deficiency after urinary organic acid analysis revealed elevated this compound levels. The treatment involved dietary modifications and L-carnitine supplementation, resulting in normal developmental outcomes post-treatment .

Case Study 2: Propionic Acidemia

In another case involving propionic acidemia, high urinary levels of this compound were detected alongside other organic acids like glutaric acid. The patient exhibited symptoms consistent with metabolic decompensation but responded well to dietary management and carnitine therapy .

Research Findings

Research indicates that this compound interacts with various biochemical pathways related to amino acid metabolism and fatty acid oxidation. Studies have shown that its levels can be influenced by dietary intake and overall metabolic health, making it a potential indicator of metabolic function or dysfunction .

Key Findings:

- Elevated Levels : this compound is often found at elevated levels during acute illness in patients with metabolic disorders.

- Biomarker Potential : Its presence in urine serves as a valuable biomarker for diagnosing specific metabolic conditions.

- Role in Detoxification : this compound may participate in detoxifying xenobiotics and endogenous organic acids through conjugation processes .

特性

IUPAC Name |

8-(carboxymethylamino)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXATVKDSYDWTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209080 | |

| Record name | Suberylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Suberylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60317-54-6 | |

| Record name | Suberylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。